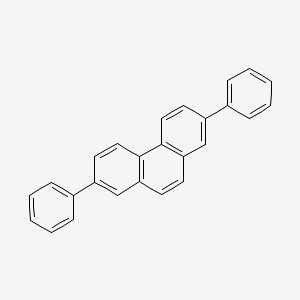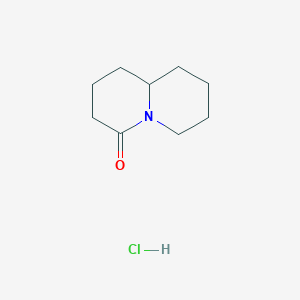
1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride is a chemical compound that belongs to the class of quinolizidine alkaloids. These compounds are known for their diverse biological activities and are often found in various natural products. The hydrochloride form of this compound is typically used to enhance its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride can be achieved through several synthetic routes. One common method involves the hydrogenation of isoquinoline derivatives. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizidine derivatives.
Reduction: Further reduction can lead to fully saturated quinolizidine compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinolizidine derivatives with varying degrees of unsaturation.
Reduction: Fully saturated quinolizidine compounds.
Substitution: N-substituted quinolizidine derivatives.
科学的研究の応用
1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex alkaloids and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another quinolizidine alkaloid with similar structural features.
Decahydroisoquinoline: A fully saturated derivative of isoquinoline.
Quinolizidine: The parent compound of the quinolizidine alkaloid family.
Uniqueness
1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride is unique due to its specific hydrogenation pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.
特性
CAS番号 |
38910-53-1 |
|---|---|
分子式 |
C9H16ClNO |
分子量 |
189.68 g/mol |
IUPAC名 |
1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-9-6-3-5-8-4-1-2-7-10(8)9;/h8H,1-7H2;1H |
InChIキー |
JLVNGYUYANYTLS-UHFFFAOYSA-N |
正規SMILES |
C1CCN2C(C1)CCCC2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)

![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)
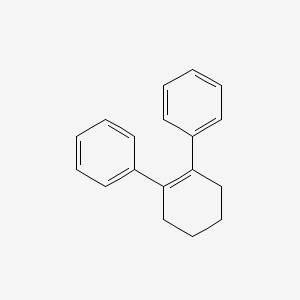
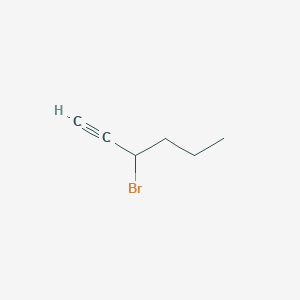
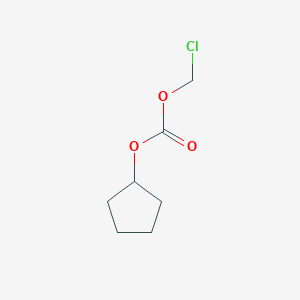
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)

![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)

